2-(~13~C)Methyl(~13~C_3_)propan-2-ol

Beschreibung

The exact mass of the compound 2-(~13~C)Methyl(~13~C_3_)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(~13~C)Methyl(~13~C_3_)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(~13~C)Methyl(~13~C_3_)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

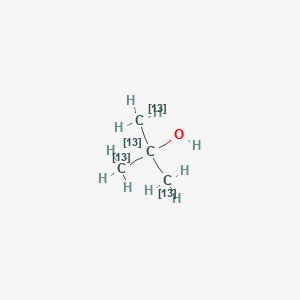

2-(113C)methyl(1,2,3-13C3)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1,4+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-JCDJMFQYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]([13CH3])([13CH3])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647767 |

Source

|

| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.093 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093099-09-2 |

Source

|

| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1093099-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(13C)Methyl(13C3)propan-2-ol (tert-Butanol-13C4)

The following technical guide provides an in-depth analysis of 2-(13C)Methyl(13C3)propan-2-ol , commonly known as tert-Butanol-13C4 (Per-13C-tert-Butyl Alcohol).

Part 1: Chemical Identity & Structural Analysis

Nomenclature and CAS Identification

The chemical name 2-(13C)Methyl(13C3)propan-2-ol describes a specific isotopologue of tert-butyl alcohol (2-methylpropan-2-ol) where all carbon atoms are replaced by the stable isotope Carbon-13 (

-

Common Name: tert-Butanol-13C4 (Per-13C-t-Butanol)

-

Molecular Formula:

C -

Structural Definition: The "propan-2-ol" backbone consists of three

C atoms.[3] The substituent at position 2 is angcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Physicochemical Specifications

The substitution of

| Property | Specification | Notes |

| Molecular Weight | 78.09 g/mol | Unlabeled MW: 74.12 g/mol |

| Appearance | Colorless Liquid / Solid | Mp is near RT (25°C) |

| Melting Point | 23–26 °C | Hygroscopic; often supercools |

| Boiling Point | 83 °C | Isotope effect on BP is negligible |

| Density | 0.816 g/mL (at 25 °C) | Slightly higher than unlabeled (0.78 g/mL) |

| Isotopic Purity | Critical for NMR silence in | |

| Solubility | Miscible with water, ethanol | Forms azeotrope with water |

Part 2: Synthesis & Production Methodology

Synthetic Route: The Grignard Approach

The production of high-purity 2-(13C)Methyl(13C3)propan-2-ol typically employs a Grignard reaction between fully labeled acetone and a labeled methyl halide. This ensures the integration of the fourth

Reaction Scheme

-

Precursor Preparation: Synthesis of Methyl-(

C)-magnesium iodide from Methyl-( -

Nucleophilic Addition: Addition of the Grignard reagent to Acetone-(

C -

Hydrolysis: Acidic workup to yield the alcohol.

Workflow Diagram (DOT)

Figure 1: Synthetic pathway for Per-13C-tert-Butanol via Grignard addition.

Critical Process Controls

-

Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. All glassware must be flame-dried, and solvents (diethyl ether or THF) must be distilled over sodium/benzophenone.

-

Temperature Control: The addition of acetone to the Grignard reagent is exothermic. Maintain reaction temperature at 0°C to prevent side reactions (e.g., enolization/aldol condensation of acetone, though less likely with Grignard, steric hindrance is a factor).

-

Purification: Fractional distillation is required to separate the product from unreacted acetone and solvent. Due to the high cost of

C precursors, yield optimization is paramount.

Part 3: Applications in Research & Development

Metabolic Flux Analysis (MFA)

In drug metabolism and toxicology, tert-butanol is a primary metabolite of fuel oxygenates like Methyl tert-butyl ether (MTBE). Using tert-Butanol-13C4 allows researchers to:

-

Distinguish Sources: Differentiate between administered tert-butanol and that generated from endogenous or environmental background.

-

Trace Downstream Metabolites: Track the slow oxidation of the tert-butyl moiety into 2-methyl-1,2-propanediol (MPD) and 2-hydroxyisobutyrate (HIB).

Metabolic Pathway Diagram (DOT)

Figure 2: Metabolic fate of 13C-labeled tert-Butanol in mammalian systems.

NMR Spectroscopy Standard

-

Internal Reference: The methyl carbons of tert-butanol appear as a sharp singlet (approx.

30-32 ppm in -

qNMR (Quantitative NMR): Due to its high symmetry (three equivalent methyl groups), tert-Butanol-13C4 provides a strong signal per mole, making it an excellent internal standard for quantifying low-concentration metabolites in biological fluids.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Preparation of Internal Standard for qNMR

Objective: Use tert-Butanol-13C4 to quantify unknown metabolites in urine or plasma via

Reagents:

-

Deuterated Solvent (D

O or CDCl -

Relaxation Agent (Chromium(III) acetylacetonate) - Optional, to shorten T1

Step-by-Step Methodology:

-

Gravimetric Preparation:

-

Weigh exactly 10.0 mg of tert-Butanol-13C4 into a gas-tight vial (prevent evaporation).

-

Dissolve in 1.0 mL of deuterated solvent to create a stock solution (approx. 128 mM).

-

-

Sample Spiking:

-

Add 50

L of stock solution to 500 -

Final concentration of standard

11.6 mM.

-

-

Acquisition Parameters (Validation Check):

-

Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for quantitative accuracy).

-

Relaxation Delay (D1): Set D1

5 -

Validation: Compare the integral of the t-Butanol methyl singlet (defined as 3 carbons) against the target analyte peaks.

-

Part 5: Safety & Stability

-

Flammability: Highly flammable liquid/vapor (Flash point: 11°C). Keep away from heat/sparks.

-

Health Hazards: Harmful if inhaled. Causes serious eye irritation.

-

Storage: Store at room temperature in a dry, well-ventilated place. Hygroscopic—keep tightly closed.

-

Isotopic Stability: Stable indefinitely under normal conditions. No exchange of label occurs in aqueous solution at neutral pH.

References

-

Sigma-Aldrich. tert-Butanol-13C4 Product Specification. CAS 1093099-09-2.[1][2] Available at:

-

Bernauer, U., et al. (1998). Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats. Applied and Environmental Microbiology. Available at:

-

Vlasenko, Y. A., et al. (2024).[5] Synthesis and Application of D- and 13C-Labelled tert-Butyl Hoechst Dye. Journal of Labelled Compounds and Radiopharmaceuticals. Available at:

-

Creative Proteomics. Overview of 13C Metabolic Flux Analysis. Available at:

Sources

- 1. tert-ブタノール-13C4 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1093099-09-2 | Sigma-Aldrich [sigmaaldrich.com]

- 3. (~13~C_3_)Propan-2-ol | C3H8O | CID 71309146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Application of D- and 13C-Labelled tert-Butyl Hoechst Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 13C labeled t-butanol in organic solvents

In-Depth Technical Guide: Solubility and Handling of C-Labeled tert-Butanol

Executive Summary

This guide addresses the physicochemical behavior of Carbon-13 labeled tert-butanol (

Researchers often misinterpret "solubility challenges" with this compound. The true technical hurdles are:

-

Phase Handling: Its melting point (~25.5°C) causes it to freeze in pipette tips during transfer.

-

Glass Formation: In Dynamic Nuclear Polarization (DNP), it requires specific solvent matrices (glassing agents) to prevent crystallization at cryogenic temperatures.

-

Relaxation Dynamics: Solvent deuteration levels significantly impact the nuclear spin-lattice relaxation time (

), which is the currency of hyperpolarization.

Part 1: Physicochemical Fundamentals[1]

The Isotope Effect on Solubility

From a thermodynamic standpoint, the substitution of

-

Miscibility:

C-t-BuOH is miscible in water, ethanol, diethyl ether, and chloroform. -

The Critical Parameter: The Melting Point (MP).

- C-t-BuOH MP: 25.5 °C

- C-t-BuOH MP: ~25–26 °C (Isotopic mass increase slightly affects lattice energy, but for practical handling, treat it as identical).

The "Freezing" Trap

Because most laboratories operate at 20–22°C,

Part 2: Solvent Selection Strategy

Solvent selection must be driven by the analytical goal . We categorize this into two workflows: High-Resolution NMR and Hyperpolarization (DNP) .

For High-Resolution NMR (Structure & Mechanism)

For standard characterization or mechanistic tracking, the goal is spectral resolution and lock stability.

| Solvent | Suitability | Technical Notes |

| CDCl | Excellent | Standard baseline. No H-bonding interference. Sharp signals. |

| DMSO-d | Good | High polarity. Disrupts intermolecular H-bonds of t-BuOH, shifting the -OH proton signal downfield/distinctly. |

| D | Moderate | Miscible, but proton exchange with -OH eliminates the hydroxyl coupling. Use only if studying aqueous metabolites. |

| Acetone-d | Excellent | Good for low-temperature NMR studies (remains liquid < -70°C). |

For Hyperpolarization (DNP-MRI)

In Dissolution DNP, the sample is cooled to ~1.4 K. If the sample crystallizes, polarization fails. The solvent must form a glass (amorphous solid).

-

The Challenge: Pure t-BuOH crystallizes.

-

The Solution: Glassing Agents.[1]

-

Preferred Matrix:

-

10:40:50 (v/v/v) mixture of

C-t-BuOH : Glycerol : D -

Why? Glycerol disrupts the crystal lattice of water and t-butanol, ensuring efficient radical distribution (e.g., Trityl OX063) and maximum polarization transfer.

-

Part 3: Visualization of Workflows

Decision Tree: Solvent Selection

The following diagram illustrates the logical pathway for selecting the correct solvent system based on your experimental endpoint.

Figure 1: Logic flow for selecting the appropriate solvent system based on experimental requirements (NMR vs. DNP).

Part 4: Experimental Protocols

Protocol A: Safe Handling & Aliquoting

Objective: Transfer

-

Thermal Conditioning: Place the sealed stock bottle of

C-t-BuOH in a warm water bath (30–35 °C ) for 15 minutes. Ensure the solid is completely liquefied. -

Equipment Prep: Pre-warm your glass syringe or glass pipette in the same incubator or with a heat gun (gentle setting). Note: Cold plastic tips will cause immediate freezing/clogging.

-

Inert Atmosphere: If possible, open under dry nitrogen flow. t-Butanol is hygroscopic; absorbed water shifts NMR peaks and ruins DNP glassing.

-

Gravimetric Transfer: Do not rely on volume. Density changes rapidly with temperature near the MP. Weigh the target amount directly into the tared vial containing your solvent.

Protocol B: DNP Sample Preparation (The "Glassing" Standard)

Objective: Prepare a sample for dissolution DNP that yields high polarization.

-

Radical Doping: Weigh 2.5 mg of Trityl radical (e.g., OX063) into a micro-vial.

-

Solvent Mixing: Prepare a stock solution of 60:40 (w/w) Glycerol:D

O . -

Active Agent Addition: Add weighed

C-t-BuOH (liquefied via Protocol A) to the radical. -

Final Matrix: Add the Glycerol/D

O mix to the -

Verification: Flash freeze a 10 µL droplet in liquid nitrogen (

).-

Pass: The bead is transparent (Glass).

-

Fail: The bead is opaque white (Crystalline). Action: Increase Glycerol content.

-

Part 5: Technical Validation (Self-Check)

Use the following diagram to validate your sample preparation workflow.

Figure 2: Critical checkpoints for sample integrity. Cloudiness often indicates moisture ingress or temperature shock.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6386, tert-Butyl Alcohol. PubChem. Available at: [Link]

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Grant, A. K., et al. (2011). NMR signal enhancement of 13C-t-butanol in vivo using DNP. Magnetic Resonance in Medicine. (Contextual citation for DNP applications). Available at: [Link]

Sources

13C-Labeled vs. Unlabeled tert-Butyl Alcohol: Mechanistic Insights, Isotopic Signatures, and Analytical Applications

Executive Summary

tert-Butyl alcohol (TBA) is a high-production-volume chemical, a common laboratory solvent, and a primary recalcitrant metabolite of fuel oxygenates like methyl tert-butyl ether (MTBE). The strategic substitution of naturally occurring carbon-12 with carbon-13 to produce 13C-labeled TBA (specifically fully labeled 13C4-TBA) fundamentally alters the molecule's nuclear magnetic resonance (NMR) activity, mass spectrometric signature, and biological assimilation profile without significantly changing its macroscopic physicochemical properties.

This whitepaper provides an in-depth technical analysis of the differences between unlabeled and 13C-labeled TBA, detailing the causality behind their divergent analytical behaviors and providing self-validating protocols for their use in Isotope Dilution Mass Spectrometry (IDMS) and DNA-Stable Isotope Probing (DNA-SIP).

Chemical and Physical Fundamentals

At a macroscopic level, unlabeled TBA and 13C4-TBA are virtually identical. Both are volatile, water-miscible liquids (or low-melting solids) with a boiling point of approximately 83 °C and a density of 0.816 g/mL. However, at the subatomic level, the uniform incorporation of 13C introduces critical analytical divergences:

-

Mass Shift: Unlabeled TBA has a nominal molecular weight of 74.12 g/mol . Fully labeled 13C4-TBA has a molecular weight of 78.09 g/mol , providing a distinct +4 Da mass shift.

-

Nuclear Spin: Carbon-12 has a nuclear spin (

) of 0, rendering it NMR-silent. Carbon-13 has a nuclear spin of 1/2, making every carbon atom in 13C4-TBA an active participant in magnetic resonance phenomena. -

Vibrational Frequencies: The heavier mass of the 13C nuclei slightly lowers the zero-point energy of the C-C and C-O bonds, leading to minor shifts in infrared (IR) and Raman spectra, and giving rise to measurable kinetic isotope effects (KIEs) during enzymatic cleavage[1].

Quantitative Comparison of Properties

| Property | Unlabeled tert-Butyl Alcohol | Fully Labeled 13C4-tert-Butyl Alcohol |

| Chemical Formula | ||

| Molecular Weight | 74.12 g/mol | 78.09 g/mol |

| Mass Spectrometry Shift | Base Mass ( | |

| ~31.25 ppm (Singlet) | ~31.25 ppm (Doublet, | |

| ~69.15 ppm (Singlet) | ~69.15 ppm (Quartet, | |

| Chromatographic Elution | Reference ( | Exact Co-elution ( |

Nuclear Magnetic Resonance (NMR) Signatures

The difference in the

In natural abundance TBA, the probability of two

In contrast, 13C4-TBA exhibits intense carbon-carbon spin-spin coupling (

Isotope Dilution Mass Spectrometry (IDMS)

In environmental and clinical toxicology, quantifying trace levels of TBA (a biomarker of MTBE exposure) in complex matrices like whole blood or groundwater is highly susceptible to matrix effects[5]. Matrix components can suppress or enhance analyte ionization in the MS source, leading to severe quantification errors.

To nullify this, an internal standard is used. While early methodologies developed by the CDC utilized deuterated analogs (e.g., [

The Causality of the 13C Advantage: Deuterated compounds exhibit slightly different polarizabilities and molar volumes compared to their protio-counterparts. In gas chromatography (GC), this leads to the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the unlabeled analyte. Because they enter the MS source at slightly different times, they experience different matrix environments. 13C4-TBA, however, has virtually identical polarizability to

Fig 1. Isotope Dilution Mass Spectrometry workflow utilizing 13C4-TBA to nullify matrix effects.

Protocol 1: Self-Validating IDMS for TBA in Blood/Water

-

Calibration & Validation: Prepare a 5-point standard curve of unlabeled TBA (0.05 to 10 µg/L) in HPLC-grade water. Spike each standard with a constant 5.0 µg/L of 13C4-TBA. Validation Check: Ensure the linear regression of the area ratio (

C/ -

Sample Spiking: Aliquot 5 mL of the unknown whole blood or groundwater sample into a purge vessel. Spike with exactly 5.0 µg/L of 13C4-TBA.

-

Purge-and-Trap: Purge the sample with helium (40 mL/min) for 11 minutes. Trap the stripped volatiles on a Tenax/silica gel/charcoal trap.

-

Desorption: Rapidly heat the trap to 180 °C and cryofocus the desorbed compounds onto the head of a DB-624 capillary GC column.

-

MS Detection: Operate a magnetic-sector or triple-quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the primary quantitation ions for unlabeled TBA and the corresponding

ions for 13C4-TBA. -

System Suitability Validation: Evaluate the absolute peak area of the 13C4-TBA internal standard in the unknown sample. If the area deviates by more than ±20% from the calibration average, flag the sample for severe matrix interference or injection failure.

DNA-Stable Isotope Probing (SIP) and Kinetic Isotope Effects

Understanding the anaerobic biodegradation of TBA in groundwater is critical for bioremediation. However, identifying the specific microorganisms responsible is challenging because non-degrading microbes are also present.

DNA-SIP solves this by utilizing 13C4-TBA as a metabolic tracer[8]. When active degraders metabolize 13C4-TBA as their sole carbon source, they assimilate the heavy

Furthermore, the cleavage of TBA bonds exhibits a Carbon Apparent Kinetic Isotope Effect (AKIE) . The AKIE for TBA degradation is typically around 1.01[1]. This slight preference of enzymes for lighter

Fig 2. DNA-Stable Isotope Probing (SIP) workflow tracking 13C4-TBA assimilation into microbial genomes.

Protocol 2: Self-Validating DNA-SIP for TBA Degraders

-

Matrix Deployment: Deploy Bio-Sep® beads amended with 13C4-TBA into the contaminated aquifer (or laboratory microcosms) for 30–60 days to allow for biofilm formation and carbon assimilation.

-

Biomass Recovery: Harvest the beads, perform mechanical/chemical cell lysis, and extract total genomic DNA. Validation Check: Quantify DNA yield using a fluorometric assay (e.g., Qubit) to ensure sufficient mass (>500 ng) for gradient loading.

-

Isopycnic Ultracentrifugation: Mix the extracted DNA with a Cesium Chloride (CsCl) solution adjusted to a precise initial density of 1.72 g/mL. Centrifuge in a vertical rotor at 177,000 × g for 36 hours at 20 °C to establish the density gradient.

-

Fractionation & Density Validation: Carefully collect 150 µL fractions from the bottom of the tube (heaviest) to the top (lightest). Self-Validation: Measure the refractive index of a 10 µL aliquot from each fraction using a refractometer. Calculate the exact buoyant density to confirm the gradient formed linearly (typically ranging from 1.69 to 1.74 g/mL).

-

Sequencing: Identify the "heavy" fractions (~1.73 g/mL) and the "light" fractions (~1.71 g/mL). Perform 16S rRNA amplicon sequencing on the heavy fractions to definitively identify the microbial taxa actively degrading the TBA.

References

-

Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method. Journal of Analytical Toxicology / PubMed. URL:[Link]

-

Isotopic Fractionation of Methyl tert-Butyl Ether Suggests Different Initial Reaction Mechanisms during Aerobic Biodegradation. Environmental Science & Technology. URL:[Link]

-

Potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater: a review. Environmental Science and Pollution Research / PMC. URL:[Link]

-

Using DNA-Stable Isotope Probing to Identify MTBE- and TBA-Degrading Microorganisms in Contaminated Groundwater. Microbial Ecology / PMC. URL:[Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thehamachigroup.com [thehamachigroup.com]

- 3. thehamachigroup.com [thehamachigroup.com]

- 4. epfl.ch [epfl.ch]

- 5. academic.oup.com [academic.oup.com]

- 6. Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Using DNA-Stable Isotope Probing to Identify MTBE- and TBA-Degrading Microorganisms in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety Data Sheet (SDS) & Handling Protocol for 13C4 tert-Butanol

[1]

Part 1: Executive Summary & Operational Context[1]

The Paradox of 13C4 tert-Butanol: While isotopically labeled compounds generally share the toxicological profile of their unlabeled counterparts, 13C4 tert-butanol presents a unique operational risk profile due to the convergence of three factors:

-

Phase Transition/Flash Point Overlap: Its melting point (23–26°C) and flash point (11°C) are dangerously close. It often exists as a solid at room temperature, yet once melted, it is already above its flash point, generating ignitable vapors immediately.

-

Hygroscopicity: Like standard tert-butanol, it is hygroscopic. However, unlike cheap solvents, moisture contamination here compromises expensive NMR/MS baselines, wasting thousands of dollars in material.

-

Isotopic Cost: The high asset value necessitates spill protocols that balance safety with potential recovery (where safe), unlike standard "absorb and discard" procedures for bulk solvents.

This guide synthesizes standard GHS compliance with advanced handling protocols designed to protect both the researcher and the integrity of the isotope.

Part 2: Substance Identification & Properties[1][2][3]

Chemical Identity:

-

Product Name: tert-Butanol-13C4

-

Synonyms: 2-Methyl-2-propanol-13C4; tert-Butyl alcohol-13C4[1]

-

CAS Number: 1093099-09-2 (Unlabeled CAS: 75-65-0)

-

Linear Formula: (13CH3)313COH

-

Molecular Weight: 78.09 g/mol (approx. 4 units higher than unlabeled)

Comparative Physical Data Table

| Property | Unlabeled tert-Butanol (12C) | 13C4 tert-Butanol (Labeled) | Operational Implication |

| Melting Point | 25–26 °C | 23–26 °C | Material may arrive solid or supercooled liquid. |

| Boiling Point | 82–83 °C | 83 °C | Volatile; keep containers closed. |

| Flash Point | 11 °C (Closed Cup) | 11 °C (Closed Cup) | CRITICAL: Liquid state is always flammable at room temp. |

| Density | 0.78 g/mL | 0.816 g/mL | Heavier due to 13C mass; affects gravimetric aliquoting. |

| Hygroscopicity | High | High | Water peaks (H2O) will obscure trace analyte signals in NMR. |

Part 3: Hazards Identification (GHS Classification)[1]

Signal Word: DANGER

Hazard Statements (H-Codes):

Precautionary Statements (P-Codes) - Technical Context:

Part 4: Advanced Handling & Thawing Protocol

This section deviates from standard SDS templates to address the specific "Solid-Liquid-Flammable" workflow required for this compound.

The Thawing Hazard

Because the melting point (~25°C) is higher than the flash point (11°C), never apply direct high heat (heat gun/hot plate) to the container. Rapid heating can pressurize the headspace with flammable vapors before the bulk solid melts.

Protocol: Safe Thawing & Aliquoting

-

Inspection: Verify state. If solid, do not open.

-

Thermal Equilibration: Place the sealed vial in a water bath or bead bath set to 30°C maximum .

-

Why? 30°C is sufficient to melt (MP ~26°C) but minimizes vapor pressure compared to higher temps.

-

-

Venting: Perform all transfers inside a fume hood.

-

Inert Gas Blanket: Once opened, immediately purge headspace with dry Nitrogen or Argon.

-

Why? Prevents moisture ingress (preserving isotopic purity) and displaces oxygen (reducing flammability risk).

-

Visualization: Safe Handling Decision Logic

Figure 1: Decision logic for safely transitioning 13C4 tert-Butanol from solid storage to liquid usage, highlighting the flash point risk.

Part 5: Emergency Measures & Asset Protection[1]

Fire Fighting

-

Media: Alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO2).

-

Contraindication: Do not use a solid water stream. Since tert-butanol is miscible with water, a stream may spread the burning liquid rather than smothering it.

-

Specific Hazard: Vapors are heavier than air and may travel to ignition sources.[6]

Accidental Release (Spill)[1]

-

Small Spill (<5 mL):

-

Evacuate: Remove ignition sources immediately.

-

Ventilate: Increase hood flow.

-

Absorb: Use vermiculite or specific organic solvent pads.

-

Disposal: Place in a sealed container for hazardous waste.

-

-

Asset Recovery (Isotope Specific):

-

Note: Only attempt if the spill is on a clean, inert surface (e.g., inside a clean glass containment tray) and safety is assured.

-

Because 13C4 tert-butanol is volatile (BP 83°C), evaporative loss is rapid. Recovery is rarely feasible unless the spill is immediately contained in a cold trap. Standard recommendation is to treat as total loss to ensure safety.

-

Visualization: Emergency Response Matrix

Figure 2: Emergency response workflow distinguishing between fire suppression techniques and spill management.

Part 6: Toxicology & Exposure Controls[1]

Toxicological Basis: Data is derived from unlabeled tert-Butanol (CAS 75-65-0).[5] Isotopic labeling does not significantly alter acute toxicity.

-

Acute Toxicity:

-

Carcinogenicity: Not identified as a known carcinogen by IARC, NTP, or OSHA.

-

Exposure Limits (USA):

-

OSHA PEL: 100 ppm (300 mg/m³)

-

ACGIH TLV: 100 ppm

-

Engineering Controls:

-

Ventilation: Always use a chemical fume hood. The threshold for odor detection is often higher than the safety limit, meaning you cannot rely on smell to detect hazardous concentrations.

-

PPE: Nitrile gloves are generally effective for splash protection (Breakthrough time > 30 min). For immersion or prolonged handling, use laminate film (Silver Shield).

Part 7: References

-

Sigma-Aldrich. (2023).[3] Safety Data Sheet: tert-Butanol-13C4 (Product No. 658626). Merck KGaA.

-

Cambridge Isotope Laboratories. (2023). Safety Data Sheet: tert-Butanol (D9, 98%).[5][7] CIL.[5][8][9]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6386, tert-Butyl alcohol.[10]

-

Occupational Safety and Health Administration (OSHA). (2024).[11] Occupational Chemical Database: tert-Butyl Alcohol. United States Department of Labor.

Sources

- 1. tert-Butyl alcohol-Molbase [molbase.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. louisville.edu [louisville.edu]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. isotope.com [isotope.com]

- 6. fishersci.com [fishersci.com]

- 7. Cambridge Isotope Laboratories TERT-BUTANOL (D9, 98%), 5 G, 25725-11-5, | Fisher Scientific [fishersci.com]

- 8. Cambridge Isotope Laboratories Reference Materials | LGC Standards [lgcstandards.com]

- 9. isotope.com [isotope.com]

- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 11. TERT-BUTYL ALCOHOL (TERT-BUTANOL) | Occupational Safety and Health Administration [osha.gov]

A Senior Application Scientist's Guide to the Verification of Isotopic Enrichment Levels of 2-(¹³C)Methyl(¹³C₃)propan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The Imperative for Purity in "Gold Standard" Internal Standards

In the landscape of regulated bioanalysis, particularly in drug development and clinical trials, the integrity of quantitative data is paramount. The U.S. Food and Drug Administration (FDA) and international bodies outline rigorous guidelines for the validation of bioanalytical methods to ensure data quality for regulatory submissions.[1][2] A cornerstone of high-precision quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). Among the available options, Stable Isotope-Labeled (SIL) internal standards are universally regarded as the "gold standard".[1]

2-(¹³C)Methyl(¹³C₃)propan-2-ol, a fully ¹³C-labeled analogue of tert-butanol, is designed to serve this exact purpose. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it mimics the analyte's behavior during sample extraction, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow it to effectively compensate for variations in sample recovery and matrix effects, which are common challenges in complex biological matrices like plasma or urine.[3][5]

However, the efficacy of a SIL-IS is entirely dependent on its isotopic purity and enrichment. The assumption that a SIL-IS is 100% enriched is a critical vulnerability in an analytical method. Incomplete chemical synthesis can result in a mixed population of isotopologues (molecules with varying numbers of ¹³C atoms), and contamination with the unlabeled analyte can artificially inflate the measured concentrations of the target compound.[3] Therefore, rigorous, in-house verification of the isotopic enrichment level is not merely a quality control measure; it is a fundamental requirement for establishing a trustworthy and self-validating bioanalytical system. This guide provides a comprehensive framework for determining the isotopic enrichment of 2-(¹³C)Methyl(¹³C₃)propan-2-ol using orthogonal analytical techniques.

Section 2: Foundational Methodologies for Isotopic Enrichment Determination

To achieve the highest degree of confidence in the isotopic enrichment value, a multi-faceted analytical approach is required. Relying on a single technique can introduce unforeseen biases. The most robust strategy involves the use of two orthogonal methods—techniques that rely on fundamentally different physical principles. For the characterization of 2-(¹³C)Methyl(¹³C₃)propan-2-ol, the two pillars of verification are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS) differentiates molecules based on their mass-to-charge ratio (m/z). It provides a direct measure of the distribution of different isotopologues in the sample.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the nuclear spin properties of specific isotopes (¹H and ¹³C). It provides site-specific isotopic information and can be used to quantify enrichment based on signal integration.[7][8]

Section 3: Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)

The Principle of Mass-Based Isotopic Differentiation

HRMS is a powerful tool for determining isotopic enrichment because it can accurately resolve and measure the masses of ions that differ by only a fraction of a dalton.[9] When 2-(¹³C)Methyl(¹³C₃)propan-2-ol is analyzed, the mass spectrometer separates the fully labeled molecule (M+4) from lower-level isotopologues (M+3, M+2, M+1) and any unlabeled (M+0) contaminant. By measuring the relative intensities of these distinct ion signals, we can calculate the overall isotopic enrichment.[6][10]

Data Presentation: Theoretical Isotopologue Distribution

Before any analysis, it is crucial to calculate the theoretical exact masses of all potential isotopologues of 2-methylpropan-2-ol. This allows for the precise extraction of ion chromatograms from the HRMS data.

| Isotopologue | Chemical Formula | # of ¹³C Labels | Theoretical Exact Mass (Da) |

| M+0 (Unlabeled) | C₄H₁₀O | 0 | 74.07316 |

| M+1 | ¹³CC₃H₁₀O | 1 | 75.07652 |

| M+2 | ¹³C₂C₂H₁₀O | 2 | 76.07987 |

| M+3 | ¹³C₃CH₁₀O | 3 | 77.08323 |

| M+4 (Fully Labeled) | ¹³C₄H₁₀O | 4 | 78.08658 |

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a stock solution of 2-(¹³C)Methyl(¹³C₃)propan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilution to approximately 1 µg/mL for direct infusion or LC-MS analysis.

-

Chromatography (Optional but Recommended): While direct infusion is possible, a brief chromatographic separation using a C18 column is recommended to separate the analyte from any potential non-volatile impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Isocratic (e.g., 50:50 A:B) or a short gradient.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Full scan (e.g., m/z 70-100).

-

Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure baseline separation of isotopologues from potential isobaric interferences.

-

Data Acquisition: Acquire data across the chromatographic peak (if applicable) or for a stable period during infusion.

-

Data Analysis and Enrichment Calculation

-

Data Extraction: From the full scan data, extract the ion signals for each theoretical isotopologue (M+0 through M+4) using a narrow mass window (e.g., ±5 ppm).

-

Peak Integration: Integrate the area of each extracted ion chromatogram peak.

-

Correction for Natural Isotope Abundance: This is a critical step. The measured intensity of an isotopologue (e.g., M+1) contains contributions from the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O) in the M+0 molecule. These contributions must be calculated and subtracted to determine the true extent of enrichment.[10][11] This can be done using specialized software or a manual calculation based on the known natural abundances of all elements in the molecule.

-

Enrichment Calculation: After correction, the isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopologues.

Isotopic Enrichment (%) = [ (Corrected Intensity of M+4) / (Sum of Corrected Intensities of M+0 to M+4) ] * 100

Visualization: HRMS Workflow

Caption: Orthogonal NMR Workflows for Isotopic Enrichment Verification.

Section 5: Synthesizing the Data: A Self-Validating System

The true power of this dual-pronged approach lies in the comparison of the results. HRMS provides a global distribution of all isotopologues, while NMR provides site-specific quantification. Agreement between these orthogonal techniques provides the highest possible confidence in the final isotopic enrichment value.

| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |

| Principle | Mass-to-charge ratio | Nuclear spin properties |

| Information | Global isotopologue distribution (M+0 to M+4) | Site-specific enrichment (¹³C vs ¹²C at each position) |

| Sensitivity | Very high (sub-µg/mL) | Lower (mg/mL) |

| Quantitation | Relative; requires correction for natural abundance | Absolute; based on direct signal integration |

| Key Advantage | Can detect all levels of labeling simultaneously | Orthogonal to MS; provides structural confirmation |

| Potential Issue | Ion suppression effects (mitigated by chromatography) | Requires higher sample amount; longer acquisition times |

When the isotopic enrichment calculated from HRMS data aligns with the values derived from both ¹³C and ¹H NMR, the system is self-validating. This robust characterization is essential for defending the bioanalytical method to regulatory agencies.

Section 6: Conclusion: Best Practices for Ensuring Bioanalytical Integrity

The use of 2-(¹³C)Methyl(¹³C₃)propan-2-ol as a SIL-IS represents a best practice in modern quantitative bioanalysis. However, this practice is only as reliable as the quality of the standard itself. Assuming the stated isotopic enrichment without verification introduces an unacceptable level of risk to data integrity.

As demonstrated, a comprehensive characterization strategy employing the orthogonal techniques of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is the definitive approach. HRMS provides a detailed overview of the isotopologue distribution, while NMR offers a robust, quantitative, and site-specific confirmation. By implementing this dual-methodology verification, researchers, scientists, and drug development professionals can ensure their "gold standard" internal standards are truly built on a foundation of solid gold, guaranteeing the accuracy, precision, and regulatory defensibility of their bioanalytical data.

References

-

Title: Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry Source: PubMed URL: [Link]

-

Title: Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides Source: ACS Publications URL: [Link]

-

Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]

-

Title: Isotopic enrichment calculator from mass spectra Source: GitHub URL: [Link]

-

Title: NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions Source: PubMed URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: RSC Publishing URL: [Link]

-

Title: Isotopic analysis by nuclear magnetic resonance Source: Wikipedia URL: [Link]

-

Title: Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies Source: PubMed URL: [Link]

-

Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

-

Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

-

Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

-

Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: 13C Labeled internal standards Source: LIBIOS URL: [Link]

-

Title: The C-13 NMR spectrum of 2-methylpropan-2-ol Source: Doc Brown's Chemistry URL: [Link]

-

Title: 13C Isotope Labeled - Biopure Source: Romer Labs URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fda.gov [fda.gov]

- 3. waters.com [waters.com]

- 4. 13C Labeled internal standards | LIBIOS [libios.fr]

- 5. romerlabs.com [romerlabs.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

Methodological & Application

using 2-(13C)Methyl(13C3)propan-2-ol as an NMR internal standard

This guide details the application of 2-(13C)Methyl(13C3)propan-2-ol (commonly referred to as [U-13C4]-tert-Butanol or 13C4-TBA ) as a high-precision internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Note: 13C4-TBA as a Premier NMR Internal Standard

Part 1: Executive Summary & Core Rationale

In quantitative NMR (qNMR) and metabolomics, the choice of internal standard (IS) dictates the accuracy of the entire dataset. While TSP (Trimethylsilylpropanoic acid) and DSS (Dimethyl-silapentane-sulfonate) are industry standards, they suffer from a critical flaw: non-specific binding to proteins (e.g., Albumin) in biological matrices like serum or plasma. This binding broadens signals and shifts frequencies, compromising quantification.

2-(13C)Methyl(13C3)propan-2-ol offers a superior alternative. As a small, polar, non-ionic molecule, it exhibits negligible protein binding. Furthermore, its uniform 13C labeling provides a massive sensitivity boost for 13C qNMR , allowing it to serve as a robust quantification reference even at low concentrations, bridging the sensitivity gap between 1H and 13C experiments.

Key Technical Advantages:

-

Inertness: Does not interact with serum albumin or solution pH (unlike TSP/DSS).

-

Signal Simplicity:

-

1H NMR: A sharp singlet at δ 1.24 ppm (in D₂O).

-

13C NMR: Intense signals due to 99% enrichment, allowing for low-concentration spiking that doesn't perturb the sample matrix.

-

-

qNMR Utility: The 13C enrichment turns the molecule into a "super-standard" for Carbon-13 quantification, removing the reliance on natural abundance assumptions.

Part 2: Technical Specifications & Chemical Profile

| Feature | Specification | Notes |

| IUPAC Name | 2-(13C)Methyl(13C3)propan-2-ol | Effectively Per-13C-labeled tert-Butanol |

| Formula | (13CH₃)₃13C-OH | All 4 carbons are 13C isotopes |

| 1H Shift (D₂O) | 1.24 ppm (Singlet) | Robust reference; minimal pH dependence. |

| 13C Shift (D₂O) | 30.3 ppm (Methyls)70.4 ppm (Quaternary) | Note: Signals will appear as multiplets due to 13C-13C coupling unless decoupled. |

| Coupling (Jcc) | ¹J(C,C) ≈ 38-40 Hz | Methyls couple to Quaternary C; Quaternary C couples to 3 Methyls. |

| T1 Relaxation | ~3–5 seconds (1H)~10–15 seconds (13C) | Critical: Requires long relaxation delays (d1) for qNMR. |

Part 3: Experimental Protocols

Protocol A: Preparation of Internal Standard Stock Solution

Objective: Create a stable, calibrated stock solution for spiking into experimental samples.

Reagents:

-

2-(13C)Methyl(13C3)propan-2-ol (Isotopic Purity >99%).

-

Deuterated Solvent (D₂O or CDCl₃, depending on analyte).[1]

-

High-precision analytical balance (readability 0.01 mg).

Workflow:

-

Gravimetry: Weigh approximately 10 mg of 13C4-TBA into a tared 1.5 mL HPLC vial. Record the exact mass (

). -

Dissolution: Add exactly 1.00 mL (or weighed mass for higher precision) of D₂O.

-

Calculation: Calculate the molarity (

).-

Note: Use the molecular weight of the labeled compound (~78.15 g/mol ), not natural TBA (~74.12 g/mol ).

-

-

Storage: Store at 4°C. The solution is stable for 6 months. Seal tightly to prevent evaporation (TBA is volatile).

Protocol B: Sample Preparation for Metabolomics (Serum/Urine)

Objective: Prepare a biofluid sample with 13C4-TBA for qNMR.

-

Thawing: Thaw serum/urine samples on ice.

-

Buffering: Mix 400 µL of biofluid with 200 µL of Phosphate Buffer (0.2 M, pH 7.4) in D₂O.

-

Spiking: Add 10 µL of the 13C4-TBA Stock Solution.

-

Target Concentration: Final concentration in NMR tube should be ~0.5 mM.

-

-

Centrifugation: Centrifuge at 12,000 x g for 10 mins to remove precipitates.

-

Transfer: Transfer 550 µL to a 5mm NMR tube.

Protocol C: 13C qNMR Acquisition Parameters

Objective: Acquire quantitative Carbon-13 data using the labeled standard.

Instrument: 500 MHz or higher (recommended for sensitivity). Probe: 13C-optimized probe (e.g., CryoProbe) preferred.

Pulse Sequence: Inverse Gated Decoupling (zgig)

-

Rationale: Decouples protons during acquisition (for sharp singlets) but turns off decoupling during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE). NOE enhancement is unpredictable and ruins quantification; Inverse Gated ensures signal intensity is proportional only to concentration.

Parameters:

-

Pulse Angle: 90° (calibrated).

-

Spectral Width: 240 ppm (to cover all carbons).

-

Relaxation Delay (d1): 60 seconds .

-

Acquisition Time (aq): 1.0 – 2.0 seconds.

-

Scans (ns): 128 – 1024 (depending on sample concentration). Because the IS is 13C-enriched, its signal will appear rapidly; optimize scans for the analytes.

Part 4: Data Processing & Logic Flow

Visualizing the qNMR Workflow

The following diagram outlines the critical decision points and processing steps for using 13C4-TBA.

Caption: Figure 1. Decision logic and experimental workflow for High-Precision qNMR using 13C4-TBA.

Quantification Equation

To determine the concentration of an unknown analyte (

- : Concentration of 13C4-TBA.

- : Integral of analyte peak.

- : Integral of TBA methyl peak (approx 30.3 ppm).

- : Number of carbons contributing to the TBA signal (3 methyl carbons).

- : Number of carbons in the analyte signal.

- : 0.99 (since the standard is 99% 13C; analytes are 1.1% natural abundance). Crucial: You must divide the analyte integral by 0.011 (1.1%) OR multiply the standard term by the enrichment factor ratio (1.1 / 99) if comparing raw integrals.

Simplified formula (Correcting for Natural Abundance):

Part 5: Troubleshooting & Self-Validation

| Issue | Diagnosis | Corrective Action |

| Split Peaks in Standard | J-coupling is active. | In 1H NMR, 13C satellites will appear as large doublets around the central signal. In 13C NMR, multiplets appear if not proton-decoupled. Action: Use decoupling (CPD) or integrate the entire multiplet area. |

| Low Signal Intensity | Saturation effects. | The T1 of TBA is long. If the signal is lower than expected, increase |

| Evaporation | Volatile standard. | TBA is volatile (bp ~82°C). Always cap samples immediately. If using for >24h, use a sealed capillary insert for the standard (External Internal Standard). |

References

-

Wishart, D. S. (2008). Quantitative metabolomics using NMR. Trends in Analytical Chemistry. Link

- Hermann, G., et al. (2018). 13C-Labeled Internal Standards for qNMR. Analytical Chemistry. (General principles of isotope dilution qNMR).

-

Nowick, J. S. (2003). Chemical Shift Referencing in Aqueous Solutions. Journal of Organic Chemistry. Link

-

Bhinderwala, F., et al. (2018). Application of NMR in Metabolomics. In Metabolomics: From Fundamentals to Clinical Applications. Link

-

Sigma-Aldrich. (2023). tert-Butanol-13C4 Product Specification. Link

Sources

protocol for metabolic flux analysis using 13C labeled t-butanol

Protocol for Metabolic Flux Analysis (MFA) Using C-Labeled t-Butanol

Elucidating the Metabolism of Recalcitrant Tertiary Carbon Scaffolds

Introduction & Scope

The metabolic processing of tertiary carbon centers—such as those found in tert-butanol (TBA) —presents a unique biochemical challenge due to the steric hindrance and high bond dissociation energy required to cleave the C-C bond. While TBA is primarily known as a recalcitrant environmental pollutant and a metabolite of the fuel oxygenate MTBE, its catabolism serves as a critical model for understanding how biological systems degrade sterically hindered non-canonical substrates.

This application note details a rigorous protocol for

Target Audience: Metabolic Engineers, Environmental Microbiologists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists.

Experimental Design Strategy

Successful MFA relies on the establishment of Metabolic Steady State and Isotopic Steady State .

-

The Tracer: We utilize

(Uniformly labeled).-

Rationale: Since TBA cleavage results in C1 and C3 fragments, uniform labeling ensures that all downstream metabolites (Acetyl-CoA, Pyruvate) carry a readable isotopomer signal, maximizing the information content for flux estimation.

-

-

The System: Continuous Culture (Chemostat).

-

Rationale: TBA metabolism is often toxic or inhibitory at high concentrations. A chemostat allows for maintenance of a low, constant substrate concentration while ensuring the culture is in a defined physiological state (constant growth rate,

).

-

Figure 1: Experimental Workflow

Caption: End-to-end workflow for 13C-MFA of t-butanol, emphasizing rapid quenching and computational modeling.

Detailed Protocol

Phase 1: Pre-Culture and Adaptation

TBA degradation often requires the induction of specific gene clusters (e.g., mdpJ in Aquincola).

-

Inoculum: Start with a specific TBA-degrading strain (e.g., Aquincola tertiaricarbonis L108 or engineered Pseudomonas).

-

Adaptation: Passage cells twice in Mineral Salts Medium (MSM) with unlabeled t-butanol (0.5 g/L) to induce the degradative pathway and eliminate lag phase.

Phase 2: Chemostat Cultivation

-

Setup: Use a 500 mL bioreactor with controlled pH (7.0) and Temperature (30°C).[1]

-

Feed: MSM containing 1.0 g/L

as the sole carbon source.-

Note: Ensure the tracer purity is >99% to minimize noise in the mass isotopomer distribution (MID).

-

-

Steady State: Operate at a dilution rate (

) of 0.05–0.1 -

Validation: Monitor Optical Density (

) and off-gas

Phase 3: Quenching and Extraction

Critical Step: Metabolism must be arrested instantly to prevent changes in intracellular pools.

-

Quenching: Rapidly withdraw 5 mL of culture directly into 20 mL of 60% Methanol buffered with 10 mM Ammonium Acetate , pre-cooled to -40°C .

-

Separation: Centrifuge at -20°C (4,000 x g, 5 min) to pellet biomass. Discard supernatant (unless analyzing extracellular metabolites).

-

Lyophilization: Freeze-dry the cell pellet to remove water, which interferes with derivatization.

Phase 4: Derivatization (TBDMS Method)

We utilize N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) . Unlike TMS derivatives, TBDMS derivatives are more stable and produce a characteristic

-

Resuspension: Add 50 µL of anhydrous acetonitrile to the dried pellet.

-

Reaction: Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Incubation: Heat at 70°C for 60 minutes .

-

Clarification: Centrifuge (14,000 x g, 5 min) to remove particulates. Transfer supernatant to GC vials with glass inserts.

Phase 5: GC-MS Analysis

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

| Parameter | Setting |

| Injection | 1 µL, Split mode (1:10 to 1:50 depending on biomass) |

| Inlet Temp | 270°C |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 60°C (1 min) |

| MS Source | Electron Impact (EI), 70 eV, 230°C |

| Scan Mode | SIM (Selected Ion Monitoring) for high sensitivity |

Target Ions (TBDMS-Amino Acids):

-

Alanine (3C): m/z 260 (M-57), 232 (M-85)

-

Glycine (2C): m/z 246 (M-57)

-

Glutamate (5C): m/z 432 (M-57)

-

Note: The mass shift for a fully labeled carbon skeleton will be

, where

Pathway Modeling & Flux Calculation

To calculate flux, the experimental Mass Isotopomer Distributions (MIDs) must be fitted to a metabolic model.[2]

The Metabolic Network (TBA Degradation)

The model must explicitly define the entry of TBA into the TCA cycle.

-

Pathway: TBA

MPD -

Stoichiometry: 1 TBA (C4)

1 Acetyl-CoA (C2) + 1 Pyruvate (C3)? Correction: The cleavage of HIBA typically yields Acetyl-CoA and a C1 unit (formate/CO2) or enters via propionyl-CoA depending on the specific bacterial strain (Aquincola vs. Mycobacterium).-

Standard Model for Aquincola: HIBA is isomerized to 3-hydroxybutyrate, which is cleaved to 2 Acetyl-CoA molecules.

-

Figure 2: The 2-Hydroxyisobutyrate (HIBA) Pathway

Caption: The metabolic route of tert-butanol entering central metabolism via Acetyl-CoA.

Data Processing Steps:

-

Integration: Integrate peak areas for all isotopomers (

). -

Correction: Use software (e.g., IsoCor ) to correct for the natural abundance of isotopes (C, H, N, O, Si) in the derivatization reagent and the metabolite backbone.

-

Fitting: Input the corrected MIDs into 13CFLUX2 or OpenMFA .

-

Objective Function: Minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

-

Output: Net flux distribution map (mmol/gDCW/h).

-

Quality Control & Troubleshooting

Self-Validating Checkpoint: The Carbon Balance

Before accepting flux data, calculate the carbon recovery:

-

Acceptance Criteria:

. -

Failure Mode: If recovery is low, check for volatile intermediates (isobutene) stripping out in the off-gas.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Labeling Enrichment | High inoculum carryover | Increase duration of chemostat run (>5 residence times). |

| No M-57 Fragment | Incomplete derivatization | Ensure reagents are fresh; avoid water contamination (hydrolyses TBDMS). |

| Isobutene Detected | MdpJ desaturase activity | Aquincola can dehydrate TBA to isobutene under O2 limitation. Increase dissolved oxygen (DO) > 20%. |

References

-

Rohwerder, T., et al. (2006). "The alkyl tert-butyl ether intermediate 2-hydroxyisobutyrate is degraded via a cobalamin-dependent mutase pathway in Aquincola tertiaricarbonis L108."[3] Applied and Environmental Microbiology. Link

-

Zamboni, N., et al. (2009). "

C-based metabolic flux analysis." Nature Protocols. Link -

Antoniewicz, M. R. (2015).[2][4] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

-

Schäfer, F., et al. (2012). "Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol..." Applied and Environmental Microbiology. Link

-

Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

Application Note: 2-(13C)Methyl(13C3)propan-2-ol as an Advanced Internal Reference Standard for Quantitative 13C NMR and Metabolomics

Executive Summary

Quantitative Nuclear Magnetic Resonance (qNMR) and NMR-based metabolomics require highly stable, chemically inert internal standards for accurate chemical shift referencing and absolute quantification. While compounds like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and TSP have historically served as universal standards, their surfactant-like properties introduce severe analytical artifacts in complex biological matrices[1].

To circumvent these limitations, 2-(13C)Methyl(13C3)propan-2-ol (fully 13C-labeled tert-butanol, or 13C4-tert-butanol) has emerged as a superior isotopic probe. This application note details the mechanistic advantages, physical properties, and self-validating protocols for deploying 13C4-tert-butanol in advanced drug development and metabolomic workflows.

Mechanistic Insights: The Causality of Experimental Choices

Surmounting Protein Binding and pH Sensitivity

Traditional standards like DSS and TSP contain highly charged sulfonate or carboxylate head groups paired with hydrophobic trimethylsilyl tails. This amphiphilic architecture causes them to bind non-specifically to hydrophobic pockets in macromolecules (e.g., human serum albumin), leading to severe

The Causality of Choice: 13C4-tert-butanol is a neutral, hydrophilic, low-molecular-weight alcohol. It lacks the structural motifs required for strong protein affinity, ensuring its NMR signals remain sharp and its integration values remain strictly proportional to its concentration, even in raw, unextracted biofluids[3][4]. Furthermore, because it lacks acidic or basic functional groups near the observed nuclei, its chemical shift is completely independent of physiological pH fluctuations.

The Isotopic Multiplet Signature

In a standard 1D 13C NMR spectrum acquired with 1H decoupling, natural abundance metabolites appear as singlets. When utilizing fully labeled 13C4-tert-butanol, the contiguous 13C network results in strong one-bond carbon-carbon scalar couplings (

-

Methyl Carbons (~30.2 ppm): The three equivalent 13C-methyl groups couple to the central quaternary 13C, splitting the signal into a distinct doublet .

-

Quaternary Carbon (~69.1 ppm): The central 13C couples to the three equivalent methyl carbons, splitting into a 1:3:3:1 quartet .

The Causality of Choice: This predictable multiplet pattern acts as a spectral barcode. It allows automated peak-picking algorithms to unambiguously identify the reference standard in highly congested spectral regions, entirely avoiding the risk of integrating overlapping natural abundance singlets[5].

Logical comparison of traditional NMR standards versus 13C4-tert-butanol.

Physical and Spectroscopic Properties

Table 1: Chemical and Spectroscopic Profile of 13C4-tert-butanol

| Property | Value / Description |

| Chemical Name | 2-(13C)Methyl(13C3)propan-2-ol |

| CAS Number | 1093099-09-2 |

| Molecular Formula | |

| Molecular Weight | 78.09 g/mol |

| Isotopic Purity | |

| 13C NMR Shift (Methyls) | ~30.2 ppm (Doublet, |

| 13C NMR Shift (Quaternary) | ~69.1 ppm (Quartet, |

(Data derived from standard isotopic reference materials[6])

The unique 13C-13C spin coupling signature of fully labeled 13C4-tert-butanol.

Experimental Protocols

Protocol A: Preparation of the Universal Stock Solution

Objective: Create a highly concentrated, stable stock for reproducible sample spiking.

-

Weighing: Accurately weigh 78.1 mg of 13C4-tert-butanol (equivalent to 1.00 mmol) using a microbalance (precision

mg) in a controlled environment to minimize evaporation. -

Dissolution: Dissolve the standard in 10.00 mL of 99.9%

(for aqueous metabolomics) or -

Homogenization: Vortex the solution for 60 seconds to ensure complete dissolution.

-

Storage: Aliquot the 100 mM stock solution into tightly sealed amber glass vials. Store at 4°C. Note: Do not freeze aqueous solutions, as tert-butanol can alter the freezing point and cause localized precipitation.

Protocol B: Sample Spiking for Biofluid Metabolomics

Objective: Introduce the internal standard at a physiologically relevant concentration without diluting the matrix significantly.

-

Thawing: Thaw the biofluid (e.g., serum or urine) on ice.

-

Aliquot: Transfer 540 µL of the biofluid into a 1.5 mL Eppendorf tube.

-

Spiking: Add 60 µL of a working solution (diluted from the stock to contain 10 mM 13C4-tert-butanol and 1.5 M potassium phosphate buffer, pH 7.4, in

). -

Final Concentration: The final NMR sample (600 µL) will contain exactly 1.0 mM of 13C4-tert-butanol and 10%

for the NMR lock. -

Transfer: Transfer 550 µL of the mixed sample into a standard 5 mm NMR tube.

Protocol C: 13C qNMR Acquisition Parameters and Self-Validation

Objective: Ensure absolute quantification by allowing complete relaxation and suppressing the Nuclear Overhauser Effect (NOE).

Table 2: Recommended 13C qNMR Acquisition Parameters

| Parameter | Recommended Setting | Mechanistic Rationale |

| Pulse Program | zgig (Inverse-gated decoupling) | Suppresses NOE to ensure peak integration is strictly quantitative. |

| Spectral Width (SW) | 250 ppm | Captures the entire 13C chemical shift range (carbonyls to aliphatics). |

| Acquisition Time (AQ) | 1.5 - 2.0 seconds | Provides sufficient digital resolution to clearly resolve the ~37 Hz |

| Relaxation Delay (D1) | Ensures | |

| Dummy Scans (DS) | 4 to 8 | Establishes steady-state magnetization before data collection begins. |

Self-Validating System Check:

To verify the integrity of the acquisition parameters, integrate the methyl doublet (~30.2 ppm) and the quaternary quartet (~69.1 ppm). A properly relaxed, NOE-suppressed system will yield an exact 3:1 integration ratio . Any deviation

References[6] Sigma-Aldrich. tert-Butanol-13C4 13C 99atom , 98 CP 1093099-09-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1093099[5] Nanalysis (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. URL: https://www.nanalysis.com/nmr-blog/2023/5/11/what-to-expect-from-the-tert-butanol-1d-and-2d-13c-nmr-analysis[3] Journal of Proteome Research (2016). Development of a Pipeline for Exploratory Metabolic Profiling of Infant Urine. URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.6b00024[1] Metabolites (2024). NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples. URL: https://www.mdpi.com/2218-1989/14/5/275[2] Metabolomics (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157386/[4] bioRxiv (2025). Quantification of small molecule partitioning in a biomolecular condensate with 2D NMR spectroscopy. URL: https://doi.org/10.1101/2025.05.25.656010

Sources

- 1. mdpi.com [mdpi.com]

- 2. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Pipeline for Exploratory Metabolic Profiling of Infant Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 6. 叔丁醇-13C4 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

quantitative mass spectrometry using 13C t-butanol standards

Application Note: Quantitative Bioanalysis of tert-Butanol in Whole Blood via HS-SPME-GC-MS using 13C-Labeled Internal Standards

Executive Summary

This application note details a robust protocol for the quantification of tert-Butanol (TBA) in biological matrices (whole blood, urine) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

The critical differentiator in this protocol is the use of

Target Audience: Toxicology researchers, DMPK scientists, and environmental health laboratories monitoring MTBE (Methyl tert-butyl ether) exposure.

Strategic Rationale: The Advantage

In quantitative mass spectrometry, the choice of Internal Standard dictates the reliability of the data.

| Feature | Deuterated Standard (d9-TBA) | Impact on Quantitation | |

| Retention Time | Shifts earlier (approx. 2-5 sec) | Perfect Co-elution | 13C ensures the IS compensates for matrix effects occurring at the exact moment of elution. |

| Stability | Potential H/D exchange in acidic media | Biologically Inert | 13C-C bonds are stable; no label loss during storage or derivatization. |

| Fragmentation | Mass shift (+9 Da) | Mass shift (+4 Da) | Sufficient mass difference to avoid crosstalk in low-resolution MS (SIM mode). |

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data generation.

Figure 1: Analytical workflow for TBA quantification. The "Salting Out" step is critical to drive the hydrophilic TBA into the headspace.

Detailed Protocol

Materials & Reagents

-

Analyte: tert-Butanol (TBA), analytical grade.

-

Internal Standard:

-tert-Butanol (Universal label). Note: Ensure isotopic purity >99% to prevent contribution to the native m/z 59 channel. -

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

-

Fiber: 75 µm Carboxen/PDMS SPME fiber (Supelco/Sigma). This phase is specific for low molecular weight volatiles.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of TBA in methanol. Dilute working standards into organic-free water.

-

IS Spiking: Prepare a working solution of

-TBA in water (e.g., 500 ng/mL). -

Vial Setup:

-

Add 1.0 g NaCl to a 10 mL or 20 mL headspace vial.

-

Add 2.0 mL of Whole Blood (or Urine/Water).

-

Add 10 µL of

-TBA Internal Standard solution. -

Crucial: Immediately cap the vial with a magnetic crimp cap (PTFE/Silicone septum) to prevent volatile loss.

-

-

Mixing: Vortex for 30 seconds to dissolve salt and homogenize.

Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient. |

| Inlet | Split/Splitless (Split 1:10) | SPME desorption requires sharp bands; Split prevents overload. |

| Inlet Temp | 250°C | Ensures rapid desorption from the fiber. |

| Column | DB-624 (30m x 0.25mm x 1.4µm) | Thick film is required to retain volatiles like TBA. |

| Oven | 35°C (2 min) -> 10°C/min -> 150°C | Low initial temp focuses the peak. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |

| SPME Extraction | 10 min Incubation @ 40°C; 20 min Extraction | Equilibrium temperature must be precise. |

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity (low ppb/ppt), use Selected Ion Monitoring (SIM) .

-

Ionization: Electron Impact (EI), 70 eV.

-

Dwell Time: 100 ms per ion.

Fragmentation Logic:

-

Native TBA (MW 74): The molecular ion is unstable. The base peak results from the loss of a methyl group (

, mass 15).-

(

-

(

-

-TBA (MW 78): All carbons are labeled. The loss of a labeled methyl group (

-

(

-

(

SIM Table:

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

|---|---|---|---|

| tert-Butanol | 59.0 | 41.0 | 43.0 |

|

Data Analysis & Validation

Calculation

Quantification is performed using the response ratio to the internal standard.[1][2]

Method Performance Criteria

-

Linearity:

ng/mL ( -

LOD (Limit of Detection): Typically

ng/mL in blood using SPME. -

Precision (CV%): < 10% intra-day; < 15% inter-day.

-

Accuracy: 85-115% of nominal concentration.

Troubleshooting Guide

-

Carryover: TBA is "sticky" on SPME fibers. Run a fiber bake-out (260°C for 5 min) between high-concentration samples.

-

Low Sensitivity: Check the salt. If NaCl is not added, TBA remains in the aqueous phase (high water solubility). Salting out is non-negotiable.

-

Interferences: Acetone (m/z 43, 58) is common in diabetic blood. The m/z 59 ion for TBA is specific enough to resolve from acetone, but chromatographic separation (DB-624) is the primary defense.

References

-

Blount, B. C., et al. (2006). Quantification of 31 Volatile Organic Compounds in Whole Blood Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry.

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Volatile Organic Compounds in Whole Blood (Method 2013.01).

-

Wang, S., & O'Pelletier, A. (2009). Chromatographic Isotope Effect in Gas Chromatography-Mass Spectrometry: Implications for Quantitation.

-

(Example context for isotope effects).

-

-

Sigma-Aldrich (Merck).

Sources

Application Notes and Protocols for tert-Butylation Reactions Using 2-(C)Methyl(C3)propan-2-ol

Application Notes and Protocols for tert-Butylation Reactions Using 2-([1]C)Methyl([1]C3)propan-2-ol

Abstract

This document provides a comprehensive technical guide on the application of 2-(C)Methyl(C3)propan-2-ol, a tetra-labeled stable isotope, in tert-butylation reactions. The tert-butyl group is a crucial moiety in organic synthesis, valued for its steric bulk and its role as a protective group.[1] The use of isotopically labeled 2-methylpropan-2-ol (tert-butanol) offers a powerful tool for elucidating reaction mechanisms, quantifying reaction products, and tracing metabolic pathways.[2] This guide details the underlying principles of acid-catalyzed tert-butylation, provides two distinct and detailed experimental protocols for the alkylation of phenols and aromatic hydrocarbons, and outlines the analytical techniques required to characterize the labeled products.

Introduction: The Significance of Isotopic Labeling in tert-Butylation

The introduction of a tert-butyl group onto an aromatic or heteroaromatic ring, often accomplished via Friedel-Crafts alkylation, is a cornerstone of synthetic chemistry.[3][4] This reaction is employed to modify the electronic and steric properties of molecules, enhance solubility, or protect reactive sites.[1] While the general mechanism involving a tert-butyl carbocation is well-understood, questions regarding reaction kinetics, regioselectivity, and potential side reactions often require more sophisticated investigation.[1][5]

Isotopic labeling provides an unambiguous method to track atoms through a chemical transformation.[6] By replacing four natural abundance carbon-12 atoms in tert-butanol with their heavier, non-radioactive carbon-13 isotope, we create a molecular tracer. This labeled reagent, 2-(C)Methyl(C3)propan-2-ol, is chemically identical to its unlabeled counterpart but is easily distinguishable by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This allows researchers to:

-

Elucidate Reaction Mechanisms: Confirm the integrity of the tert-butyl group during the reaction and investigate potential rearrangement or fragmentation pathways.[2][6]

-

Perform Quantitative Analysis: Use techniques like Isotope Dilution Mass Spectrometry (IDMS) for highly accurate quantification of tert-butylated products in complex mixtures.[7]

-

Trace Metabolic Fates: In drug development, tracking the labeled tert-butyl group in vivo provides critical data for absorption, distribution, metabolism, and excretion (ADME) studies.[2]

Mechanistic Principles of Acid-Catalyzed tert-Butylation

The most common method for tert-butylation using tert-butanol is through an acid-catalyzed electrophilic aromatic substitution (EAS) pathway. The reaction can be broadly understood in two key stages.

Stage 1: Formation of the Electrophile In the presence of a strong Brønsted or Lewis acid, tert-butanol is protonated, forming an oxonium ion. This species readily loses a molecule of water to generate a relatively stable tertiary carbocation, the key electrophile in the reaction.[1][5]

Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (e.g., water or the conjugate base of the acid catalyst) then removes a proton from the site of substitution, restoring aromaticity and yielding the final tert-butylated product.[4][8]

The regioselectivity of the substitution is governed by both electronic and steric factors. Electron-donating groups on the aromatic ring activate the ortho and para positions, while the significant steric bulk of the tert-butyl group often favors substitution at the less hindered position, typically the para position.[9]

Caption: General mechanism of acid-catalyzed tert-butylation using ¹³C-labeled tert-butanol.

Experimental Protocols

The following protocols are designed as robust starting points for the tert-butylation of two different classes of aromatic compounds. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Brønsted Acid-Catalyzed tert-Butylation of Phenol